
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile
Übersicht
Beschreibung
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile (DCPC) is an organic compound with a diverse range of applications in the scientific research field. It is a cyclic compound containing two chlorine atoms and a nitrogen atom as a part of its structure. DCPC is a useful reagent for the synthesis of various organic compounds and is also used in the synthesis of pharmaceuticals. It has been studied for its potential use in the treatment of various diseases and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile has been studied for its potential use in the scientific research field. It has been found to be useful in the synthesis of various organic compounds, such as pharmaceuticals and other compounds used in drug discovery. It has also been studied as a potential catalyst for various organic reactions, such as the oxidation of organic compounds. Additionally, it has been used in the synthesis of polymers and other materials.
Wirkmechanismus
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile is believed to act as an electron donor in the reaction of 2,6-dichloropyridine with cyclobutanecarbonitrile. This is due to the presence of the chlorine atoms in the molecule, which act as electron-withdrawing groups. This allows for the electron-rich nitrogen atom to donate electrons to the reaction, facilitating the formation of the desired product.
Biochemical and Physiological Effects
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including E. coli and Salmonella. It has also been found to have anti-inflammatory and anti-cancer activities. Additionally, it has been found to have antioxidant and neuroprotective effects, as well as the ability to reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile in lab experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive reagent and is easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also a toxic compound and should be used with caution in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile. One potential application is in the development of new drugs and treatments for various diseases. Additionally, it could be used in the development of new materials and polymers. Furthermore, it could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new diagnostic tools for the detection of various diseases.
Eigenschaften
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-8-4-7(5-9(12)14-8)10(6-13)2-1-3-10/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZEYYMPITFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


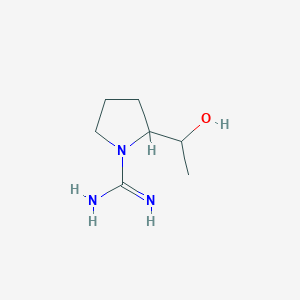
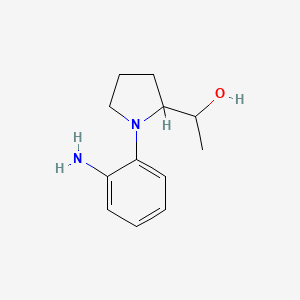
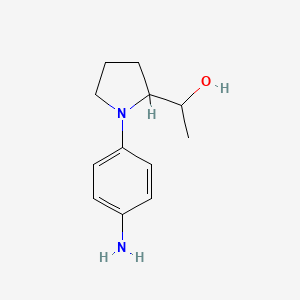
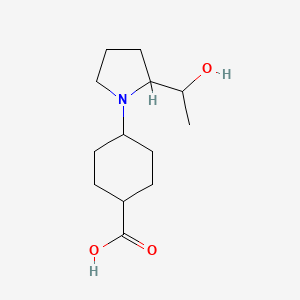
![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477773.png)

![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)
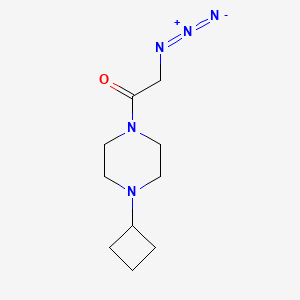
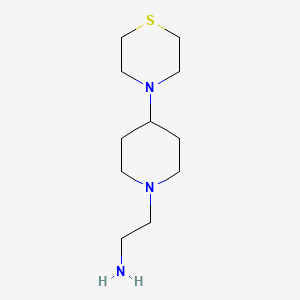

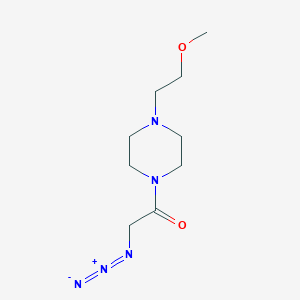
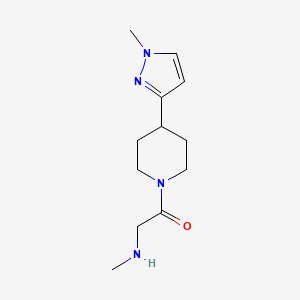
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)
